molecular formula C20H25N3O4S B2953092 N'-(3,4-dimethoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 946303-30-6

N'-(3,4-dimethoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2953092
CAS No.: 946303-30-6
M. Wt: 403.5
InChI Key: JPWBRZXFZUJVMM-UHFFFAOYSA-N
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Description

N'-(3,4-dimethoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C20H25N3O4S and its molecular weight is 403.5. The purity is usually 95%.
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Scientific Research Applications

Electrochromic Properties Enhancement

The copolymerization of specific compounds, such as 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with 3,4-ethylene dioxythiophene, can enhance electrochromic properties, leading to a wider range of color changes in electrochromic devices. This application is crucial for developing advanced display and smart window technologies, where the ability to switch colors rapidly and maintain them with high contrast is valued (Türkarslan et al., 2007).

Synthesis of Di- and Mono-Oxalamides

Innovative synthetic methodologies for creating di- and mono-oxalamides have been developed, expanding the toolkit for synthesizing a range of chemical compounds. These methods provide new pathways for producing compounds with potential applications in pharmaceuticals, materials science, and organic chemistry (Mamedov et al., 2016).

Glycolic Acid Oxidase Inhibition

Research into 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives has revealed their potential as inhibitors for glycolic acid oxidase. Such inhibitors have significant implications in treating conditions related to glycolic acid metabolism, offering a new angle for therapeutic intervention (Rooney et al., 1983).

Catalysis and Hydrogenation Reactions

Studies involving (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes have unveiled their efficacy in catalyzing asymmetric transfer hydrogenation of ketones. This discovery is crucial for developing more efficient and selective catalytic processes in chemical manufacturing, highlighting the versatile applications of such complexes in industrial chemistry (Magubane et al., 2017).

Molecular Docking and Screening

The synthesis and molecular docking of novel triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have shown promise in screening against various targets for antimicrobial and antioxidant activities. This research opens new avenues for drug discovery, especially in identifying compounds with potential as novel therapeutics (Flefel et al., 2018).

Properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-26-17-6-5-15(11-18(17)27-2)22-20(25)19(24)21-12-16(14-7-10-28-13-14)23-8-3-4-9-23/h5-7,10-11,13,16H,3-4,8-9,12H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWBRZXFZUJVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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